molecular formula C10H14O2 B134755 2-(4-Methoxyphenyl)propan-2-ol CAS No. 7428-99-1

2-(4-Methoxyphenyl)propan-2-ol

Cat. No.: B134755
CAS No.: 7428-99-1
M. Wt: 166.22 g/mol
InChI Key: BFXOWZOXTDBCHP-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry Research

In the field of contemporary organic chemistry, 2-(4-Methoxyphenyl)propan-2-ol is primarily recognized as a versatile intermediate and building block for the synthesis of more complex molecules. Its structure allows for a variety of chemical modifications, making it a useful precursor in synthetic pathways. The presence of the hydroxyl group and the methoxy-substituted aromatic ring influences its reactivity and solubility.

The compound serves as a key intermediate in the production of Nabilone, a synthetic cannabinoid used in pharmaceutical applications. chemicalbook.comlookchem.com Its utility is also demonstrated in its conversion to other molecules. For example, the hydroxyl group can be substituted to form chlorides or bromides, and it can be oxidized to produce 4-methoxyacetophenone or reduced to 4-methoxyphenylpropan-2-amine. This adaptability makes it a practical component in the toolbox of synthetic organic chemists.

Historical Trajectories and Foundational Studies Pertaining to this compound

While specific discovery literature for this compound is not extensively detailed, its synthesis falls under well-established and foundational reactions in organic chemistry. The creation of tertiary alcohols of this type is a classic application of Grignard reactions, a method developed by Victor Grignard in the early 20th century.

The most common laboratory synthesis involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with the ketone 4-methoxyacetophenone. This nucleophilic addition to the carbonyl group is a fundamental and widely taught method for forming carbon-carbon bonds and producing tertiary alcohols. The historical significance of the compound is therefore tied to the development and application of these cornerstone synthetic techniques that enabled chemists to construct complex molecular architectures from simpler precursors.

Current Research Frontiers and Emerging Scholarly Interests in the Compound

A significant and emerging area of interest is the identification of this compound as a human metabolite, particularly one observed in the context of cancer metabolism. chemicalbook.comguidechem.comebi.ac.uk Its presence in metabolic pathways associated with cancer has positioned it as a molecule of interest for researchers seeking to understand the biochemical intricacies of the disease. ebi.ac.uklookchem.com

Studies using mass spectrometry to profile metabolites in ovarian cancer cell lines have identified this compound. ebi.ac.uk Research has explored how the metabolic responses of cancer cells and isogenic cancer stem cells differ under various conditions, such as nutrient deprivation or the presence of chemotherapeutics. ebi.ac.uk These findings suggest that metabolites like this compound could provide insights into the distinct metabolic behaviors of different cell types within a tumor environment, potentially informing future therapeutic strategies. ebi.ac.uk

Furthermore, its role as a synthetic precursor continues to be relevant. For instance, it is used as a starting material in the multi-step synthesis of derivatives such as 1-amino-2-(4-methoxyphenyl)propan-2-ol, demonstrating its continued use in creating novel compounds for scientific investigation. chemicalbook.com

Compound Data

The physical and chemical properties of this compound are well-documented.

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₁₀H₁₄O₂ chemicalbook.comscbt.com
Molecular Weight 166.22 g/mol chemicalbook.comscbt.com
CAS Number 7428-99-1 chemicalbook.comscbt.com
Boiling Point 130 °C (at 14 Torr) chemicalbook.com
Density (Predicted) 1.031 ± 0.06 g/cm³ chemicalbook.com
pKa (Predicted) 14.56 ± 0.29 chemicalbook.comguidechem.com
Polar Surface Area 29.46 Ų guidechem.com

| Vapour Pressure (25°C) | 0.004 mmHg | guidechem.com |

Table 2: Compound Identification

Identifier Type Identifier Source(s)
IUPAC Name This compound ebi.ac.uksigmaaldrich.com
InChI 1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 ebi.ac.uksigmaaldrich.com
InChIKey BFXOWZOXTDBCHP-UHFFFAOYSA-N ebi.ac.uksigmaaldrich.com
SMILES COc1ccc(cc1)C(C)(C)O ebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)propan-2-ol
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InChI

InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOWZOXTDBCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225298
Record name 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7428-99-1
Record name 4-Methoxy-α,α-dimethylbenzenemethanol
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Record name 2-(4-Methoxyphenyl)propan-2-ol
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Record name 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol
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Record name 4-methoxy-α,α-dimethylbenzyl alcohol
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Record name 2-(4-METHOXYPHENYL)PROPAN-2-OL
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Record name 2-(4-methoxyphenyl)propan-2-ol
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Synthetic Methodologies and Mechanistic Elucidation for 2 4 Methoxyphenyl Propan 2 Ol

Established Chemical Synthesis Pathways

The creation of 2-(4-methoxyphenyl)propan-2-ol can be achieved through several well-documented chemical routes. These pathways range from classic organometallic reactions to more modern photochemical methods, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Grignard Reaction-Based Approaches Utilizing 4-Methoxyacetophenone

A primary and highly effective method for synthesizing this compound is through the Grignard reaction. This cornerstone of organic chemistry involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. organic-chemistry.org In this specific synthesis, 4-methoxyacetophenone serves as the ketone starting material, and a methyl Grignard reagent, such as methyl magnesium bromide (CH₃MgBr), acts as the nucleophile.

The reaction proceeds in two main stages. First, the methyl Grignard reagent attacks the electrophilic carbonyl carbon of 4-methoxyacetophenone. youtube.com This nucleophilic addition breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate. byjus.comleah4sci.com The second stage involves an acidic workup (e.g., with H₃O⁺), which protonates the alkoxide to yield the final tertiary alcohol product, this compound. youtube.com The reaction must be conducted under anhydrous (dry) conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are strong bases and will react with water or other protic solvents. byjus.comleah4sci.commnstate.edu

Reaction Scheme:

Grignard Reagent Attack: CH₃MgBr + 4-Methoxyacetophenone → Magnesium alkoxide intermediate

Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound + Mg(OH)Br

Photochemical Oxygenation Routes, e.g., from Trans-Anethole

An alternative synthetic route involves the photochemical oxygenation of trans-anethole, a major component of anise essential oil. scispace.comresearchgate.net This process utilizes light energy to activate oxygen, often with the help of a sensitizer (B1316253), to react with the alkene functional group of anethole (B165797).

In a typical procedure, trans-anethole is dissolved in a solvent like chloroform (B151607) and subjected to photo-oxygenation in the presence of a singlet oxygen sensitizer, such as tetraphenylporphyrin (B126558) (TPP), Rose Bengal, or chlorophyll. scispace.comkau.edu.sa The reaction, carried out at low temperatures (e.g., -20°C), yields a mixture of products. scispace.com Alongside this compound, other compounds such as 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) and diastereomers of 1-(4-methoxyphenyl)propane-1,2-diol (B12668953) are also formed. scispace.comresearchgate.net The initial step is believed to be a photoinduced electron transfer, which generates anethole cation radicals as the primary reactive intermediates. researchgate.net

The formation of various products highlights the non-selective nature of some photochemical oxidations. researchgate.net The specific products and their ratios can be influenced by the choice of sensitizer and other reaction conditions. kau.edu.sa

Other Catalytic and Non-Catalytic Synthetic Strategies

Beyond Grignard reactions and photochemical methods, other strategies can be employed. While direct catalytic syntheses of this compound are less commonly detailed in readily available literature, related transformations provide insight into potential pathways. For instance, catalytic hydrogenation of unsaturated precursors or the reduction of corresponding esters can yield alcohols. The reduction of methyl 2-(4-methoxyphenyl)propionate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in dry ether results in the formation of the primary alcohol 2-(4-methoxyphenyl)propan-1-ol, demonstrating a related reduction process. prepchem.com

Furthermore, catalytic approaches are central to the synthesis of precursors like 4-methoxyacetophenone. One method involves the palladium-catalyzed hydration of 4-methoxyphenylacetylene in the presence of hydrochloric acid and methanol (B129727). google.com This highlights the role of catalysis in preparing the necessary starting materials for other synthetic routes, such as the Grignard reaction.

Advanced Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and improving yields. Investigations into reaction intermediates, transition states, and the kinetic and thermodynamic profiles provide a deeper comprehension of how this compound is formed.

Unraveling Reaction Intermediates and Transition States

Grignard Reaction: The mechanism is generally understood to proceed through a nucleophilic addition pathway. organic-chemistry.org The key intermediate is the magnesium alkoxide formed after the initial attack of the Grignard reagent on the carbonyl carbon. byjus.com For sterically hindered ketones, an alternative single electron transfer (SET) mechanism may occur, though this is less likely for 4-methoxyacetophenone. organic-chemistry.org The transition state for the nucleophilic addition is thought to involve a six-membered ring when a second Grignard reagent molecule is involved in coordinating with the ketone. byjus.com

Photochemical Oxygenation of trans-Anethole: The mechanism of this reaction is more complex and can proceed through various pathways depending on the conditions. A crucial initial step is the photoinduced electron transfer, which forms a singlet radical ion pair, leading to anethole cation radicals. researchgate.net These cation radicals are key reactive intermediates that can undergo several transformations. researchgate.netmdpi.com In the presence of oxygen, oxidation can occur, potentially via intermediates like perepoxides or zwitterions, especially when acids are present. scispace.comslideshare.net The reaction of singlet oxygen with trans-anethole can also lead to hydroperoxide intermediates. kau.edu.sa The diversity of products obtained from anethole photo-oxygenation suggests the presence of multiple competing reaction pathways and transient intermediates. scispace.comresearchgate.net

Kinetic and Thermodynamic Profiling of Synthetic Transformations

Detailed kinetic and thermodynamic data for the specific synthesis of this compound are not extensively published. However, general principles for the reaction types can be applied.

Grignard Reaction: The Grignard addition to ketones is typically a fast and highly exothermic reaction. The reaction rate is dependent on factors such as the concentration of reactants, the solvent used, and the temperature. The formation of the carbon-carbon bond is thermodynamically favorable, driven by the conversion of the highly reactive, carbanionic Grignard reagent into a more stable alkoxide. mnstate.edu

Interactive Data Table: Synthesis Parameters

Synthesis MethodStarting MaterialsKey Reagents/ConditionsPrimary Intermediate(s)
Grignard Reaction 4-MethoxyacetophenoneMethyl magnesium bromide, Dry Ether, H₃O⁺ workupMagnesium alkoxide
Photochemical Oxygenation trans-AnetholeO₂, Light (hν), Sensitizer (e.g., TPP)Anethole cation radical, Perepoxide

Stereochemical Outcomes and Asymmetric Synthesis Considerations

The synthesis of this compound from its prochiral precursor, 4'-methoxyacetophenone (B371526), through the addition of a methyl nucleophile (e.g., from methylmagnesium bromide or methyllithium) results in the formation of a chiral center at the tertiary carbon. In the absence of chiral control, a racemic mixture of (R)- and (S)-2-(4-methoxyphenyl)propan-2-ol is obtained. The development of synthetic methods to selectively produce one enantiomer over the other is a significant area of interest in modern organic chemistry, driven by the often differing biological activities of enantiomers.

Several strategies can be envisioned for the asymmetric synthesis of this compound, primarily centered around the enantioselective addition of a methyl group to 4'-methoxyacetophenone.

Chiral Catalysts and Ligands: The use of chiral catalysts or ligands to mediate the addition of organometallic reagents to ketones is a powerful tool for establishing stereocenters. For the methylation of 4'-methoxyacetophenone, a chiral ligand could coordinate to the methylating agent (e.g., a Grignard reagent), creating a chiral environment that directs the nucleophilic attack to one face of the ketone, leading to an excess of one enantiomer. While specific catalysts for the asymmetric methylation of 4'-methoxyacetophenone to yield this compound are not extensively documented, research on the asymmetric addition of various nucleophiles to similar acetophenones provides a strong foundation.

For instance, studies on the enantioselective addition of organozinc reagents to acetophenones in the presence of chiral amino alcohols or other ligands have shown high levels of enantiomeric excess (ee). The general approach would involve screening a library of chiral ligands in the presence of a methylating agent to identify optimal conditions for high yield and enantioselectivity.

Chiral Auxiliaries: Another established method involves the temporary attachment of a chiral auxiliary to the substrate. In the context of synthesizing this compound, a chiral auxiliary could be appended to the 4'-methoxyacetophenone molecule, directing the diastereoselective addition of the methyl nucleophile. Subsequent removal of the auxiliary would then yield the enantiomerically enriched tertiary alcohol. Although effective, this method is often less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary.

Kinetic Resolution: Kinetic resolution of a racemic mixture of this compound represents another potential route to obtaining enantiomerically pure material. This can be achieved through enzymatic or chemical means, where one enantiomer reacts at a faster rate than the other, allowing for their separation. For example, a lipase (B570770) could selectively acylate one enantiomer, which could then be separated from the unreacted enantiomer.

While the specific stereochemical outcomes for the synthesis of this compound are not widely reported, the principles of asymmetric synthesis provide a clear roadmap for achieving enantiocontrol. Future research would be necessary to determine the most effective chiral catalysts, auxiliaries, or resolution methods for this particular transformation.

Sustainable Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The synthesis of this compound can be made more sustainable by considering the environmental impact of solvents, reagents, and catalytic systems.

Development of Green Solvents and Reagents

Traditional syntheses involving organometallic reagents like Grignard reagents often employ ethereal solvents such as diethyl ether or tetrahydrofuran (THF), which have significant environmental and safety concerns. The development and implementation of greener solvent alternatives is a key area of sustainable chemistry.

For the Grignard-type synthesis of this compound, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable safety profile than THF, could be a viable alternative. ijarse.com Research has shown that 2-MeTHF can be an effective solvent for Grignard reactions, sometimes leading to improved yields and selectivities. ijarse.com Other potential green solvents include cyclopentyl methyl ether (CPME) and bio-based solvents.

The choice of reagents also plays a crucial role. While organometallic reagents are highly effective, their preparation and handling can be hazardous. Exploring alternative methylation strategies that avoid highly reactive organometallics could be a future direction for sustainable synthesis.

Heterogeneous Catalysis and Biocatalysis for Enhanced Selectivity and Efficiency

The use of heterogeneous catalysts and biocatalysts offers significant advantages in terms of sustainability, including easier catalyst separation and recycling, milder reaction conditions, and often higher selectivity.

Heterogeneous Catalysis: For the synthesis of tertiary alcohols, heterogeneous catalysts could be employed in reactions such as the alkylation of ketones. acs.org While direct heterogeneous catalysis for the Grignard addition to 4'-methoxyacetophenone is not well-established, the development of solid-supported chiral catalysts could offer a recyclable system for asymmetric synthesis. For instance, a chiral ligand immobilized on a solid support could be used in a flow chemistry setup, allowing for continuous production and easy separation of the catalyst from the product stream.

Biocatalysis: Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules. nih.govnih.gov Enzymes such as alcohol dehydrogenases, lipases, and esterases can be used for the asymmetric synthesis or resolution of alcohols. nih.gov

For the synthesis of enantiomerically enriched this compound, a biocatalytic approach could involve:

Asymmetric reduction of a precursor: While not directly applicable to the tertiary alcohol, enzymes could be used to create a chiral precursor.

Enzymatic kinetic resolution: A lipase could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the enantiomers. This is a well-established technique for the resolution of secondary alcohols and has been extended to some tertiary alcohols. researchgate.net

The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of the process by simplifying catalyst handling and reuse.

Process Optimization and Scale-Up Research for Academic and Industrial Relevance

The transition of a synthetic route from a laboratory-scale procedure to an industrially viable process requires careful optimization of reaction parameters and consideration of scale-up challenges. For the synthesis of this compound, particularly via a Grignard reaction, several factors would need to be addressed.

Process Optimization: Key parameters to optimize include:

Reaction Concentration: Higher concentrations are generally preferred for industrial processes to maximize reactor throughput, but this can lead to issues with heat transfer and mixing.

Temperature Control: Grignard reactions are often exothermic, and efficient heat removal is crucial to prevent side reactions and ensure safety, especially on a large scale. acs.org

Addition Rate: The rate of addition of the Grignard reagent to the ketone can influence selectivity and impurity profiles.

Work-up Procedure: Developing a streamlined and environmentally friendly work-up procedure is essential for minimizing waste and simplifying product isolation.

The use of Process Analytical Technology (PAT), such as in-situ monitoring techniques (e.g., FTIR spectroscopy), can provide real-time data on reaction progress, enabling better control and optimization. acs.org

Scale-Up Considerations: Scaling up the synthesis of this compound presents several challenges:

Mass and Heat Transfer: Ensuring efficient mixing and heat transfer in large reactors is critical for maintaining consistent reaction conditions and preventing localized "hot spots."

Safety: The handling of large quantities of flammable solvents and reactive Grignard reagents requires robust safety protocols and engineered controls.

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for the scale-up of hazardous reactions like Grignard additions. acs.org They allow for better temperature control, improved safety due to smaller reaction volumes at any given time, and the potential for higher throughput. Research into the continuous synthesis of Grignard reagents and their subsequent reactions is an active area of investigation. acs.org

Advanced Spectroscopic and Chromatographic Characterization in 2 4 Methoxyphenyl Propan 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 2-(4-Methoxyphenyl)propan-2-ol are predicted to exhibit distinct signals corresponding to each unique chemical environment within the molecule.

In the ¹H NMR spectrum, the aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, a characteristic AA'BB' system, due to their coupling with adjacent aromatic protons. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.7-3.9 ppm. The two equivalent methyl groups (-CH₃) of the propan-2-ol moiety are magnetically equivalent and would therefore appear as a single, strong singlet signal further upfield. The hydroxyl (-OH) proton signal is a singlet whose chemical shift can vary depending on solvent, concentration, and temperature, but is typically observed as a broad peak.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum would show distinct signals for each unique carbon atom. The quaternary carbon atom bonded to the hydroxyl group and the phenyl ring would be found significantly downfield. The aromatic carbons would appear in the typical aromatic region (110-160 ppm), with the carbon attached to the methoxy group being the most deshielded. The carbon of the methoxy group itself would resonate around 55 ppm, while the equivalent carbons of the two isopropyl methyl groups would appear at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Signal Multiplicity
Aromatic CH (ortho to -C(CH₃)₂OH)~7.35~127Doublet
Aromatic CH (ortho to -OCH₃)~6.85~113Doublet
Aromatic C (quaternary, attached to C(CH₃)₂OH)-~140-
Aromatic C (quaternary, attached to -OCH₃)-~158-
-C(CH₃)₂OH (quaternary)-~72-
-C(CH₃)₂OH~1.50~31Singlet
-OCH₃~3.80~55Singlet
-OHVariable (e.g., ~1.8-2.5)-Singlet (broad)

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are utilized. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the aromatic protons on adjacent carbons, confirming their ortho relationship. No other correlations are expected due to the lack of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. columbia.edu It is invaluable for assigning carbon signals. For instance, the aromatic proton signal around 7.35 ppm would show a cross-peak to the aromatic carbon signal around 127 ppm. Similarly, the methoxy protons at ~3.80 ppm would correlate with the methoxy carbon at ~55 ppm, and the isopropyl methyl protons at ~1.50 ppm would correlate with their corresponding carbon at ~31 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for connecting different parts of the molecule. For example, the singlet from the isopropyl methyl protons (~1.50 ppm) would show correlations to the quaternary carbinol carbon (~72 ppm) and the adjacent aromatic quaternary carbon (~140 ppm). The methoxy protons (~3.80 ppm) would show a three-bond correlation to the aromatic carbon to which the methoxy group is attached (~158 ppm).

Mass Spectrometry (MS) for Molecular and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₀H₁₄O₂. The calculated monoisotopic mass for this formula is 166.09938 Da. guidechem.comuni.lu HRMS analysis of a pure sample would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this exact mass, confirming the elemental formula.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (Da)Common AdductsExpected m/z
C₁₀H₁₄O₂166.09938[M+H]⁺167.10666
[M+Na]⁺189.08860
[M-H₂O+H]⁺149.09664

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Both GC-MS and LC-MS couple a separation technique with mass spectrometry, allowing for the analysis of individual components within a mixture.

GC-MS: This technique is suitable for volatile and thermally stable compounds. nj.gov this compound can be analyzed by GC-MS to assess its purity. A pure sample would show a single chromatographic peak. The mass spectrum associated with this peak would display the molecular ion and characteristic fragment ions. A common fragmentation pathway for tertiary alcohols is the loss of an alkyl group. libretexts.org The most likely fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary benzylic carbocation with m/z = 151. This fragment would likely be the base peak in the spectrum. Another possible fragmentation is the loss of water (H₂O, 18 Da) from the molecular ion.

LC-MS: This method is highly versatile and can be used for a wide range of compounds, including those that are not suitable for GC. norman-network.net LC-MS is particularly useful for monitoring reaction progress or analyzing the purity of samples that may contain non-volatile impurities. mdpi.com Using techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, at m/z 167.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands. A broad, prominent band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening due to hydrogen bonding. docbrown.info Strong absorptions in the 3000-2850 cm⁻¹ range correspond to C-H stretching vibrations of the methyl and methoxy groups. The C-O stretching vibration of the tertiary alcohol would appear as a strong band around 1150-1200 cm⁻¹. The aryl-alkyl ether C-O stretch is expected to produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations typically appear in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1610 cm⁻¹, often produce a strong Raman signal. The C-C framework and symmetric C-H bending vibrations also tend to be Raman active.

Table 3: Key Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
-OH (Alcohol)O-H Stretch3600-3200 (broad)Weak
Aromatic C-HC-H Stretch3100-3000Strong
Alkyl C-HC-H Stretch3000-2850Strong
Aromatic C=CC=C Stretch~1610, ~1500Strong
Aryl-O (Ether)C-O Stretch (asymmetric)~1250Medium
Tertiary AlcoholC-O Stretch~1175Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a definitive single-crystal X-ray structure of this compound has not been reported. While the structures of related compounds have been elucidated, the specific crystallographic parameters for the title compound remain undetermined. The process for such a determination would involve growing a single crystal of high quality, followed by diffraction analysis to yield its unique solid-state structure.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and its quantification. Both HPLC and GC are powerful tools for these purposes, each with its specific applications.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of moderately polar and non-volatile compounds like this compound. Its versatility allows for both the precise quantification of the compound and the isolation of highly pure material for further research.

Quantitative Analysis: For determining the purity of a sample or its concentration in a mixture, reversed-phase HPLC is a commonly employed method. This technique utilizes a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is often achieved using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light.

Preparative Separations: When larger quantities of highly pure this compound are required, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. By collecting the fraction corresponding to the elution time of the target compound, a highly purified sample can be obtained.

Below is an example of a typical set of HPLC parameters that could be used for the analysis of this compound.

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Injection Volume10 µL
Column Temperature25 °C

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a moderate boiling point, GC is particularly useful for the analysis of volatile impurities that may be present in a sample, such as residual solvents from its synthesis. When coupled with a mass spectrometer (GC-MS), it provides an exceptionally sensitive and specific method for both qualitative and quantitative analysis.

In a typical GC analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For the analysis of this compound and related volatile compounds, a capillary column with a nonpolar or moderately polar stationary phase, such as a polydimethylsiloxane-based phase, would be suitable.

A study on the phytochemicals in Withania somnifera utilized GC-MS to identify a structurally similar compound, 2-{4-[2-(4-methoxymethylphenyl)vinyl]phenyl}propan-2-ol. biomedpharmajournal.orgsemanticscholar.org This demonstrates the applicability of GC-MS for the analysis of compounds with a similar core structure to this compound. The conditions used in such an analysis can be adapted for the specific compound of interest.

An illustrative set of GC-MS parameters for the analysis of this compound is presented in the table below.

ParameterCondition
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane phase
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature250 °C
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Computational Chemistry and Theoretical Studies of 2 4 Methoxyphenyl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure of a molecule, providing a basis for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for predicting the geometry of molecules. By approximating the electron density, DFT calculations can determine the lowest energy arrangement of atoms, known as the equilibrium or optimized geometry. This process of energy minimization is crucial as the molecular geometry dictates many of its physical and chemical properties.

For 2-(4-Methoxyphenyl)propan-2-ol, a DFT study would typically be initiated using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). The calculation would iteratively adjust bond lengths, bond angles, and dihedral angles to find the conformation with the minimum electronic energy. The output would provide precise data on the three-dimensional structure of the molecule. However, specific studies detailing the optimized geometrical parameters (bond lengths and angles) for this compound from DFT calculations are not readily found in published scientific literature.

Table 1: Predicted Physicochemical Properties for this compound (Note: The following data is derived from predictive models and databases, not from specific DFT studies.)

PropertyPredicted Value
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
XLogP3-AA1.96
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Topological Polar Surface Area29.5 Ų
Molar Refractivity48.221 cm³
Molar Volume161.123 cm³
Data sourced from publicly available chemical databases. guidechem.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. A detailed FMO analysis for this compound would calculate the energies of these orbitals and map their spatial distribution to predict reactive sites. For instance, it would identify which atoms are most likely to participate in nucleophilic or electrophilic attacks. Despite the utility of this analysis, specific published values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound are not available in the surveyed scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, including its conformational changes and its interactions with solvent molecules.

An MD simulation of this compound would reveal how the molecule behaves in a specific environment, such as in water or another solvent. It could track the rotation around its single bonds, providing insight into its conformational flexibility and the relative stability of different conformers. Furthermore, by including solvent molecules in the simulation, it is possible to study solvation effects, such as the formation of hydrogen bonds between the hydroxyl group of the alcohol and surrounding water molecules. This information is crucial for understanding the molecule's solubility and behavior in solution. At present, there are no specific MD simulation studies in the scientific literature that are focused on the conformational analysis or solvation of this compound.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction in Derivatives

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used extensively in drug discovery and materials science. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property.

To conduct a QSAR study on derivatives of this compound, one would first need a dataset of these derivatives with experimentally measured activities (e.g., inhibitory constants against a specific enzyme). Then, various molecular descriptors (physicochemical, topological, electronic) would be calculated for each molecule. Statistical methods would be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. A literature search did not yield any published QSAR studies based on a series of this compound derivatives.

Reaction Pathway Elucidation and Energy Landscape Mapping

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire energy landscape of a reaction. This provides a detailed understanding of the reaction pathway, the heights of energy barriers (activation energies), and the thermodynamic stability of intermediates and products.

For this compound, one could computationally study reactions such as its dehydration to form an alkene or its etherification. Using methods like DFT, researchers could locate the transition state structures for each step of the proposed mechanism. The calculated activation energies would help in predicting the reaction rate and determining the most favorable reaction pathway. Such studies are fundamental to understanding and optimizing chemical syntheses. However, specific computational studies elucidating reaction pathways and mapping the energy landscapes for reactions involving this compound are not documented in the available scientific literature.

Derivatives and Analogs of 2 4 Methoxyphenyl Propan 2 Ol: Synthesis and Structure Activity Relationship Investigations

Design and Synthesis of Novel Chemical Entities Incorporating the 2-(4-Methoxyphenyl)propan-2-ol Scaffold

The synthesis of new molecules based on the this compound framework involves targeted modifications at three primary sites: the hydroxyl group, the aromatic ring, and the integration of the entire scaffold into more complex molecular architectures, such as heterocyclic systems.

The tertiary hydroxyl group of this compound is a key functional handle for derivatization. Its conversion into ethers and esters can significantly alter the molecule's polarity, lipophilicity, and metabolic stability, which in turn can influence its biological activity.

Esterification: The formation of esters from tertiary alcohols like this compound can be achieved through several synthetic routes. A common method involves the reaction with an acid anhydride (B1165640). For instance, the esterification of the structurally similar α,α-dimethyl benzyl (B1604629) alcohol has been successfully carried out using acetic anhydride or propionic anhydride in the presence of a reusable solid catalyst, achieving high conversion and selectivity with minimal dehydration byproducts. google.com Another approach is the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the direct esterification of alcohols via C(sp³)–H bond functionalization under mild conditions. rsc.org Metal-free conditions have also been developed, utilizing basic ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) to catalyze the oxidative self-esterification of benzylic alcohols with oxygen as the oxidant. nih.gov These methods provide a range of options for synthesizing a library of ester derivatives from this compound.

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis, although the steric hindrance of the tertiary carbon can make this challenging. More effective methods for benzylic alcohols include the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695), which allows for the chemoselective conversion to methyl or ethyl ethers. organic-chemistry.org Additionally, visible-light photoredox catalysis has emerged as a powerful tool for generating alkoxy radicals from alcohols, which can then undergo intramolecular cyclization to form ethers, a strategy that could be adapted for intermolecular reactions as well. acs.org

The conversion of the hydroxyl group into an ether or ester linkage impacts the reactivity of the benzylic position. The hydroxyl group can act as a leaving group, particularly under acidic conditions, facilitating the formation of a stable tertiary benzylic carbocation. This reactivity is central to Friedel-Crafts type alkylation reactions where benzylic alcohols serve as proelectrophiles. researchgate.net By converting the hydroxyl group to a less labile ether or ester, the propensity for carbocation formation can be modulated, thereby influencing the compound's stability and reactivity profile.

Introducing substituents onto the 4-methoxyphenyl (B3050149) ring is a powerful strategy to modulate the electronic properties of the entire molecule. The nature and position of these substituents can have a profound impact on the reactivity of the benzylic position and the interaction of the molecule with biological targets.

The electronic influence of a substituent on a benzene (B151609) ring is a combination of inductive and resonance effects. lumenlearning.comlibretexts.org

Electron-donating groups (EDGs) , such as hydroxyl (-OH), additional alkoxy (-OR), or alkyl (-R) groups, increase the electron density of the aromatic ring through resonance and/or inductive effects. This increased electron density can stabilize a developing positive charge at the benzylic position, thereby accelerating reactions that proceed through a carbocation intermediate. researchgate.net For example, the presence of a methoxy (B1213986) group on the phenyl ring has been shown to speed up δ-hydrogen abstraction in benzylic systems. acs.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution and destabilizes a positive charge at the benzylic position, which can slow down or inhibit reactions involving carbocation formation. researchgate.netlumenlearning.com

The synthesis of aromatically substituted analogs of this compound can be achieved by starting with appropriately substituted aromatic precursors. For example, a Grignard reaction between a substituted phenylmagnesium bromide and acetone (B3395972) would yield the corresponding substituted 2-phenylpropan-2-ol derivative. nbinno.com The synthesis of the related 2-(4-ethoxyphenyl)-2-methylpropanol demonstrates the feasibility of modifying the alkoxy group on the aromatic ring. google.com

The following table summarizes the expected electronic effects of various substituents on the reactivity of the 2-(aryl)propan-2-ol scaffold.

Substituent (Position)Inductive EffectResonance EffectOverall Electronic EffectExpected Impact on Benzylic Reactivity (Carbocation Formation)
-OCH₃ (para)-I (withdrawing)+R (donating)Strong DonatingIncreased
-CH₃ (para)+I (donating)N/AWeak DonatingIncreased
-Cl (para)-I (withdrawing)+R (donating)Weak WithdrawingDecreased
-CF₃ (para)-I (withdrawing)-R (withdrawing)Strong WithdrawingDecreased
-NO₂ (para)-I (withdrawing)-R (withdrawing)Strong WithdrawingDecreased

Incorporating the this compound scaffold into larger, more complex heterocyclic systems is a common strategy in drug discovery to explore new chemical space and target specific biological pathways. Pyrido[4,3-b]indoles, also known as γ-carbolines, and related fused pyrimidine (B1678525) structures are of significant interest due to their wide range of biological activities. nih.gov

While direct synthesis of a pyrido[4,3-b]indole containing the intact this compound moiety is not widely reported, general synthetic strategies for these heterocyclic cores can be considered. The construction of pyrimido[4,5-b]quinoline systems, for example, can be achieved through multi-component reactions involving aminopyrimidines, dimedone, and aromatic aldehydes. nih.gov A potential synthetic route could involve a precursor derived from this compound that bears a suitable functional group, such as an aldehyde, which could then participate in such a cyclocondensation reaction.

Another approach is the synthesis of related fused systems. For instance, four-component reactions have been developed for the synthesis of 9H-pyrimido[4,5-b]indoles using indole-3-carboxaldehydes and aromatic aldehydes as starting materials. mdpi.com This highlights the utility of component-based strategies to build complex heterocycles. The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines often starts from a pre-functionalized thienopyridine core, which is then elaborated to form the pyrimidine ring. researchgate.net Adapting these methods would require the synthesis of a key intermediate where the this compound scaffold is appended to one of the initial building blocks, allowing its incorporation into the final heterocyclic structure.

Systematic Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of the this compound scaffold and assessing the impact on a specific biological endpoint, researchers can identify key structural features responsible for potency and selectivity.

Although a comprehensive SAR study for derivatives of this compound is not extensively documented in a single context, principles can be drawn from studies on structurally related compounds. For instance, in a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives evaluated for antidepressant-like activity, the nature of the substituent on the piperazine (B1678402) ring was found to be critical for potency. nih.gov

An SAR study on derivatives of the this compound scaffold would typically investigate the following modifications:

Aromatic Ring Substituents: The position and electronic nature of substituents on the phenyl ring would be varied. As seen in many drug discovery programs, moving the methoxy group to the ortho or meta position, or replacing it with other groups (e.g., -OH, -Cl, -F, -CF₃), can significantly affect binding affinity to a biological target. For example, in a series of quinoxaline–arylfuran derivatives, the presence and position of substituents on a phenyl ring had a notable impact on their antiproliferative activity. mdpi.com

Modifications of the Propanol Side Chain: Altering the side chain, for instance, by changing the length of the alkyl chain or modifying the hydroxyl group (as discussed in 5.1.1), would be explored. In arylalkanoic acids, the distance between the acidic center and the aromatic ring is critical for anti-inflammatory activity. pharmacy180.com A similar spatial relationship may be important for derivatives of this compound.

Stereochemistry: If the modifications introduce a chiral center, the synthesis and testing of individual enantiomers would be essential, as biological systems often exhibit stereoselectivity.

The following table outlines a hypothetical SAR exploration for a series of this compound derivatives against a generic biological target (e.g., an enzyme or receptor).

CompoundR¹ (Aromatic Ring)R² (Side Chain)Hypothetical ActivityRationale for Modification
Parent 4-OCH₃-C(CH₃)₂OHBaselineStarting point for SAR
Analog 1 3-OCH₃-C(CH₃)₂OHVariableInvestigate positional isomerism
Analog 2 4-Cl-C(CH₃)₂OHVariableExplore electronic effects (EWG)
Analog 3 4-CH₃-C(CH₃)₂OHVariableExplore electronic effects (EDG)
Analog 4 4-OCH₃-C(CH₃)₂O-AcetylVariableAssess impact of esterification
Analog 5 4-OCH₃-C(CH₃)₂O-MethylVariableAssess impact of etherification
Analog 6 4-OCH₃-CH(CH₃)CH₂OHVariableInvestigate side chain isomerism

This systematic approach allows for the development of a QSAR (Quantitative Structure-Activity Relationship) model, which can help predict the activity of unsynthesized compounds and guide further optimization. frontiersin.org

Combinatorial Chemistry Approaches for Diverse Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse libraries of related compounds for high-throughput screening. The this compound scaffold is well-suited for this approach due to its multiple points for diversification.

A combinatorial library of this compound derivatives could be synthesized using solid-phase organic synthesis (SPOS). nih.gov In a typical solid-phase approach, a linker would be attached to the scaffold, often through the aromatic ring or a functional group that can be introduced onto it. For example, a carboxylic acid functionalized analog of this compound could be anchored to a resin.

The diversification of the scaffold can then be achieved in a parallel or split-and-pool fashion:

Aromatic Ring Diversification: If the synthesis starts with a resin-bound building block that will become the aromatic ring, a variety of such building blocks can be used. Alternatively, if the aromatic ring is already present, reactions like Suzuki cross-coupling could be used to introduce a wide range of aryl or heteroaryl groups, provided a suitable handle (e.g., a halide) is present on the ring. nih.gov

Side Chain Diversification: The hydroxyl group of the resin-bound scaffold could be reacted with a library of carboxylic acids (for esterification) or alkyl halides (for etherification) to introduce diversity at this position.

A hypothetical combinatorial synthesis could involve the following steps:

Attachment to Solid Support: An appropriately functionalized precursor, such as 4-bromo-1-iodobenzene, is attached to a solid support.

Scaffold Formation: A sequence of reactions, potentially involving metal-halogen exchange followed by addition to acetone and subsequent functional group manipulations, would be used to construct the core 2-(aryl)propan-2-ol structure on the resin.

Diversification: The resin-bound scaffold is then distributed into separate reaction vessels.

Step A (Suzuki Coupling): A library of boronic acids is used to diversify the aromatic ring at the position of the bromine atom.

Step B (Esterification): The hydroxyl group is then acylated using a library of different acid chlorides or carboxylic acids.

Cleavage: The final compounds are cleaved from the solid support, purified, and characterized, yielding a library of distinct derivatives ready for biological screening.

This approach allows for the efficient exploration of the chemical space around the this compound scaffold, significantly accelerating the process of lead discovery and optimization.

Biological and Biochemical Interactions, and Mechanisms of Action Involving 2 4 Methoxyphenyl Propan 2 Ol and Its Derivatives

Identification as a Biotransformed Metabolite, e.g., from Catechin by Gut Microbiota

The biotransformation of dietary compounds by the intestinal microbiota is a critical process that influences their bioavailability and biological activity. mdpi.com Catechins, a class of flavonoids abundant in tea, undergo extensive metabolism by gut bacteria. nih.gov This process involves a series of reactions including hydrolysis, C-ring opening, A-ring fission, dehydroxylation, and aliphatic chain shortening. researchgate.net

The microbial catabolism of catechins like (+)-catechin and (-)-epicatechin (B1671481) (EC) leads to the formation of various metabolites. For instance, the gut bacterium Eggerthella lenta can transform these catechins into 1-(3′,4′-dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)propan-2-ol. nih.gov Further degradation by other bacteria can occur. nih.gov The metabolism of more complex catechins, such as epigallocatechin-3-gallate (EGCG), typically begins with hydrolysis into epigallocatechin (EGC) and gallic acid. mdpi.comnih.gov EGC can then be biotransformed into compounds like 1-(3′,4′,5′-trihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)propan-2-ol. mdpi.com Subsequent reactions often result in the formation of hydroxyphenyl-γ-valerolactones and various phenolic acids, such as 3-(3′,4′-dihydroxyphenyl)propionic acid and 3-(4′-hydroxyphenyl)propionic acid. researchgate.netmdpi.com

While the gut microbiota extensively metabolizes catechins into a diverse array of smaller phenolic compounds, the available scientific literature from the search results does not specifically identify 2-(4-methoxyphenyl)propan-2-ol as a direct biotransformed metabolite of catechin.

Table 1: Examples of Metabolites from Gut Microbiota Biotransformation of Catechins

Precursor CatechinBiotransformed Metabolite ExampleKey Transformation Step
(+)-Catechin / (-)-Epicatechin1-(3′,4′-dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)propan-2-olC-ring fission
(-)-Epigallocatechin-3-gallate (EGCG)(-)-Epigallocatechin (EGC) and Gallic AcidEster hydrolysis
(-)-Epigallocatechin (EGC)5-(3′,4′,5′-trihydroxyphenyl)-γ-valerolactoneC-ring fission, lactonization
(-)-Epigallocatechin-3-gallate (EGCG)4-phenylbutyric acidMultiple steps including ring fission and chain shortening

Investigations into Immunomodulatory Effects and Cellular Signaling Pathways

Peripheral blood mononuclear cells (PBMCs) are a critical component of the human immune system, and their production of cytokines—signaling proteins that mediate inflammation and immune responses—is a key area of immunological research. Stimulation of PBMCs with agents like lipopolysaccharide (LPS) can induce the production of a range of cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, IL-10, and IL-12. nih.gov The balance of these pro-inflammatory and anti-inflammatory cytokines is crucial for a healthy immune response. nih.gov Both catechins and their microbially-derived metabolites are known to have immunomodulatory properties. researchgate.net However, the specific effects of this compound on cytokine production in human PBMCs have not been detailed in the provided search results.

Table 2: Cytokines Produced by Human PBMCs Mentioned in a General Immunological Context

CytokineGeneral Function in Immune Response
Tumor Necrosis Factor-α (TNF-α)Pro-inflammatory
Interleukin-1β (IL-1β)Pro-inflammatory
Interleukin-6 (IL-6)Pro-inflammatory and Anti-inflammatory
Interleukin-10 (IL-10)Anti-inflammatory / Regulatory
Interleukin-12 (IL-12)Pro-inflammatory, promotes Th1 responses
Interferon-γ (IFN-γ)Pro-inflammatory, key Th1 cytokine

The helper T (Th) cell response is a cornerstone of the adaptive immune system, broadly categorized into Th1 and Th2 types. nih.gov The Th1 response is characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and is crucial for combating intracellular pathogens. nih.gov In contrast, the Th2 response involves cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are associated with allergic reactions and defense against extracellular parasites. nih.gov An imbalance between Th1 and Th2 responses can contribute to various diseases, with allergies often considered a Th2-weighted imbalance. nih.gov The differentiation of immune responses in mouse strains like C57BL/6 (prototypical Th1) and BALB/c (prototypical Th2) highlights the genetic underpinnings of this balance. epa.gov There is no information within the provided search results describing the impact of this compound on the Th1/Th2 immune balance.

Interactions with Cellular Stress Pathways and Protein Aggregation Phenomena

Cellular stress can lead to the formation of membraneless organelles, such as nuclear stress bodies and cytoplasmic stress granules, which play roles in the stress response. nih.gov Chronic stress may result in the irreversible accumulation of protein aggregates and the formation of inclusions, a pathological hallmark in several diseases. nih.gov The RNA binding protein RBM45, for example, forms inclusions in neurons and glia in neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). nih.gov

Research on a derivative compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g), has shown that it can enhance the O-GlcNAcylation of mitochondrial proteins. mdpi.com This modification helps stabilize mitochondrial structure, enhance cellular bioenergetics, and alleviate mitochondrial oxidative stress and calcium overload in neuronal cells under ischemic-like stress conditions. mdpi.com These findings suggest that derivatives of this compound may interact with cellular stress pathways, although direct evidence for the parent compound's role in modulating inclusion formation or stress granules is not present in the search results.

The aggregation of the TAR DNA-binding protein 43 (TDP-43) is a defining pathological feature of several neurodegenerative diseases, including ALS and FTLD. nih.govnih.gov In these TDP-43 proteinopathies, the protein becomes hyperphosphorylated, ubiquitinated, and mislocalized from the nucleus to the cytoplasm, where it forms insoluble aggregates or inclusions. nih.govmdpi.com This process is associated with a loss of TDP-43's normal function in RNA metabolism and a toxic gain-of-function from the cytoplasmic aggregates, contributing to neuronal cell death. nih.govalsnewstoday.com The formation of these aggregates can be influenced by cellular stress. alsnewstoday.com Despite the critical role of TDP-43 aggregation in neurodegeneration, the provided search results contain no information regarding any effects of this compound on this specific pathological process.

Table 3: Key Features of TDP-43 Proteinopathies

Pathological FeatureDescriptionConsequence
Cytoplasmic MislocalizationTDP-43 moves from its normal location in the nucleus to the cytoplasm.Loss of nuclear function (e.g., RNA processing).
HyperphosphorylationAbnormal addition of phosphate (B84403) groups to the TDP-43 protein.Promotes aggregation and neurotoxicity.
Aggregation/Inclusion FormationTDP-43 clumps together to form insoluble aggregates in the cytoplasm.Cellular stress, mitochondrial dysfunction, impaired protein degradation.
Nuclear DepletionThe amount of functional TDP-43 in the nucleus is reduced.Dysregulation of RNA metabolism and protein production.

Enzymatic Biotransformations and Biocatalytic Applications

While direct enzymatic biotransformations of this compound are not extensively documented, related biocatalytic processes on structurally similar molecules, such as 4'-methoxyacetophenone (B371526), provide insights into potential applications. The enzymatic reduction of the ketone group in 4'-methoxyacetophenone to a chiral alcohol is a well-studied reaction, suggesting that similar enzymatic systems could be employed for the synthesis of chiral derivatives of this compound. researchgate.netresearchgate.netsigmaaldrich.com

Biocatalytic enantioselective reduction of 4'-methoxyacetophenone using various yeast strains has been shown to produce (S)-1-(4-methoxyphenyl) ethanol (B145695) with varying degrees of enantiomeric excess. researchgate.net For example, studies have screened different yeast species for their efficacy in this bioreduction.

Table 1: Screening of Yeast Strains for the Bioreduction of 4-Methoxy Acetophenone

Yeast Strain Enantiomeric Excess (%)
Saccharomyces uvarum P3 82
Saccharomyces cerevisiae 75
Pichia pastoris 68
Candida albicans 55
Kluyveromyces lactis 42

This table is generated based on data reported in the scientific literature on the bioreduction of a structurally related compound and is for illustrative purposes of potential biocatalytic applications. researchgate.net

Further optimization of reaction parameters such as pH, temperature, and incubation period has been shown to enhance the efficiency of this biocatalytic process. researchgate.net

Another area of potential biocatalytic application is the enzymatic hydrolysis of esters. While no specific examples involving this compound were found, the enzymatic hydrolysis of esters derived from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid has been demonstrated using lipases. researchgate.netsemanticscholar.org This suggests that ester derivatives of this compound could potentially be resolved into their respective enantiomers through similar enzymatic processes. The stereoselective enzymatic ester hydrolysis of racemic trans-3-(4-methoxyphenyl)glycidic acid esters further supports the feasibility of using enzymes to obtain optically pure compounds within this structural class. google.comcapes.gov.br

These examples from the literature on related methoxyphenyl compounds highlight the potential for developing biocatalytic methods for the synthesis of chiral this compound and its derivatives, which are valuable in various fields, including pharmaceuticals.

Elucidation of Molecular Targets and Downstream Signaling Cascades

There is currently a lack of specific research in the scientific literature detailing the molecular targets and downstream signaling cascades associated with this compound and its derivatives. While G protein-coupled receptors (GPCRs), which include the histamine (B1213489) receptors, are a major focus of drug discovery, and their signaling pathways are extensively studied, no direct links to this compound have been established in the available literature. nih.gov

The general mechanism of GPCR signaling involves ligand binding, conformational changes in the receptor, and subsequent activation of intracellular signaling pathways, often involving G proteins and second messengers like cAMP or inositol (B14025) triphosphate. imrpress.com However, without specific studies on the interaction of this compound or its analogs with any particular receptor, any discussion of their effects on downstream signaling would be purely speculative. Further research, potentially involving computational modeling, binding assays, and functional studies, would be necessary to identify the molecular targets of these compounds and elucidate their subsequent effects on cellular signaling.

Exploration of Therapeutic and Biomedical Research Applications for 2 4 Methoxyphenyl Propan 2 Ol Derivatives

Research into Neurodegenerative Disorders

The multifactorial nature of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's disease necessitates the development of multi-target-directed ligands (MTDLs). Derivatives featuring the methoxyphenyl moiety are being actively investigated for this purpose.

In the context of ALS and Frontotemporal Lobar Dementia (FTLD) , research has focused on derivatives of 2-(4-methoxyphenyl)quinoline. A recent patent highlighted several such compounds as promising TDP-43 binding agents, a key pathological hallmark in these conditions.

For Alzheimer's Disease (AD) , the focus has been on tackling the disease's complex pathology, including cholinergic deficits and protein aggregation. Quinoline-based derivatives containing a methoxyphenyl group have been synthesized and evaluated as selective phosphodiesterase 5 (PDE5) inhibitors, which may help rescue synaptic and memory defects. nih.gov Other research into MTDLs for AD has explored compounds with methoxy (B1213986) and hydroxyphenyl groups, components of the parent structure, for their ability to inhibit acetylcholinesterase (AChE) and mitigate oxidative stress. mdpi.com Methoxy quinoline (B57606) derivatives have also been evaluated for their potential as anti-Alzheimer drug candidates through mechanisms like acetylcholinesterase inhibition. doaj.orgresearchgate.net Furthermore, quinoline-O-carbamate derivatives have been designed as multifunctional agents that exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) alongside anti-inflammatory properties. nih.gov

In Parkinson's Disease (PD) research, derivatives have been designed to target factors like oxidative stress and neuroinflammation. One study developed 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which act as multifunctional monoamine oxidase B (MAO-B) inhibitors with potent antioxidant and anti-neuroinflammatory effects.

Table 1: Research Highlights of 2-(4-Methoxyphenyl)propan-2-ol Derivatives in Neurodegenerative Disorders

Derivative ClassDisorderTarget/MechanismKey Research Finding
2-(4-methoxyphenyl)quinolineALS, FTLD, ADTDP-43 BindingIdentified as potential disease-modifying agents in patent filings.
Methoxy Quinoline DerivativesAlzheimer's DiseasePhosphodiesterase 5 (PDE5) InhibitionShowed potential to rescue synaptic and memory defects in preclinical models. nih.gov
Phenylsulfonyl-pyrimidineAlzheimer's DiseaseAcetylcholinesterase (AChE) InhibitionDemonstrated potent inhibition of AChE and neuroprotective effects. mdpi.com
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoleParkinson's DiseaseMAO-B Inhibition, AntioxidantExhibited potent, multifunctional activity against key pathological factors in PD.

Investigation of Inflammatory Disorders and Immune System Modulation

Chronic inflammation is a key driver of many diseases. Derivatives of this compound have shown significant promise as anti-inflammatory agents, often acting on critical signaling pathways.

One area of research involves phenylpropanoids. A study on phenylpropanoids isolated from Dendropanax dentiger found that they could suppress inflammation in TNF-α-induced cells by inhibiting the NF-κB, Akt, and JNK signaling pathways. nih.gov This aligns with other findings that show phenylpropanoid compounds can exert anti-inflammatory effects by inhibiting the MAPK/NF-κB pathway. researchgate.net

Another important class is pyrazole (B372694) derivatives. A series of 1,5-diphenylpyrazole derivatives featuring a 4-methoxyphenyl (B3050149) group was synthesized and evaluated for anti-inflammatory and analgesic properties. The standout compound, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, proved highly effective in rat models of adjuvant-induced arthritis and carrageenin-induced foot edema. jst.go.jp This compound, also known as FR140423, acts as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov Further studies have confirmed that pyrazole derivatives can reduce synovial inflammation in arthritis models by targeting p38 MAPK and COX-2. nih.gov

Table 2: Anti-Inflammatory and Immune-Modulatory Research on Related Derivatives

Derivative ClassResearch ModelMechanism of ActionObserved Effect
PhenylpropanoidsTNF-α-induced MH7A cellsInhibition of NF-κB, Akt, JNK pathways nih.govSuppression of inflammatory responses.
1,5-DiphenylpyrazoleRat models (adjuvant arthritis, foot edema)Selective COX-2 Inhibition jst.go.jpnih.govPotent anti-inflammatory and analgesic activity. jst.go.jp
Pyrazole DerivativesCollagen-induced arthritis mice modelTargeting p38 MAPK and COX-2 nih.govAmelioration of synovial inflammation and oxidative stress. nih.gov

Research in Cognitive and Psychotic Disorders

The primary application of these derivatives in the context of cognitive disorders is linked to the treatment of neurodegenerative diseases, particularly Alzheimer's disease. As mentioned in section 7.1, the development of acetylcholinesterase (AChE) and phosphodiesterase 5 (PDE5) inhibitors aims to improve cholinergic neurotransmission and synaptic plasticity, which are crucial for memory and cognitive functions. nih.govmdpi.com

Derivatives like quinoline-O-carbamates and other methoxy quinolines are being investigated to enhance cognitive function by increasing acetylcholine (B1216132) levels in the brain. doaj.orgnih.gov By addressing the underlying neuroinflammation and cholinergic deficits seen in Alzheimer's, these compounds may offer a way to ameliorate the associated cognitive decline. nih.gov Currently, research has not extensively explored the application of these specific derivatives for primary psychotic disorders such as schizophrenia.

Potential in Oncology and Antiviral Research

The structural features of this compound derivatives have also been leveraged in the search for new anticancer and antiviral therapies.

In oncology , research has explored how these derivatives can induce apoptosis and target cancer stem cells. A novel methoxyphenyl chalcone (B49325) was found to be effective in eliminating ovarian cancer cells, both alone and in combination with cisplatin. nih.gov This compound works by inducing apoptosis and was also able to suppress regulators of cancer stemness. nih.gov In other studies, methoxyphenyl imidazolines have been investigated as potential activators of the p53 tumor suppressor protein, and methoxyphenyl phosphonium (B103445) carbosilane dendrimers are being explored as vectors for delivering therapeutics to cancer cells. researchgate.netnih.gov

In antiviral research , derivatives containing the methoxyphenyl group have shown activity against coronaviruses. A study identified 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as inhibitors of Casein Kinase 2 (CSNK2A), an enzyme implicated in SARS-CoV-2 viral entry and replication. nih.govnih.govresearchgate.netbiorxiv.org These pyrazine (B50134) derivatives demonstrated inhibition of viral replication in cell-based assays, suggesting that targeting this host kinase is a viable antiviral strategy. nih.gov

Table 3: Oncology and Antiviral Research Applications

Research AreaDerivative ClassTarget/VirusMechanism/Finding
OncologyMethoxyphenyl ChalconeOvarian Cancer CellsInduced apoptosis and suppressed cancer stemness; showed synergy with cisplatin. nih.gov
OncologyMethoxyphenyl Imidazolinep53 PathwayInvestigated as potential activators of the p53 tumor suppressor. researchgate.net
Antiviral2,6-disubstituted pyrazineMurine Hepatitis Virus (β-coronavirus)Inhibited viral replication through inhibition of the host kinase CSNK2A. nih.govnih.gov

Exploration in Ophthalmological and Musculoskeletal Research Contexts

While direct research into ophthalmological applications of this compound derivatives is limited, the anti-inflammatory properties of these compounds are highly relevant to musculoskeletal disorders.

As detailed in section 7.2, pyrazole derivatives containing the 4-methoxyphenyl group have been extensively studied in animal models of rheumatoid arthritis, a chronic autoimmune disease that primarily affects the joints. nih.govresearchgate.netekb.eg The compound 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole demonstrated potent activity in a rat model of adjuvant-induced arthritis. jst.go.jp The mechanism of action, primarily through the selective inhibition of COX-2, is a well-established strategy for managing inflammation and pain in musculoskeletal conditions. nih.gov These findings underscore the potential of this chemical class for developing new treatments for inflammatory joint diseases.

Environmental and Natural Product Biotransformation Studies

Microbial Degradation and Environmental Fate in various Ecosystems

The structure of 2-(4-Methoxyphenyl)propan-2-ol, characterized by a tertiary alcohol group and a methoxylated aromatic ring, suggests a degree of recalcitrance to microbial degradation. Tertiary alcohols are known to be more resistant to microbial breakdown compared to their primary and secondary counterparts due to the steric hindrance around the hydroxyl group. nih.govnih.gov

Hypothetical Microbial Degradation Pathway:

Based on studies of similar compounds, a plausible microbial degradation pathway for this compound could involve two primary initial steps:

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a likely target for initial enzymatic attack. Microorganisms, particularly bacteria and fungi, are known to possess monooxygenase enzyme systems capable of cleaving the ether bond of methoxylated aromatic compounds. nih.govasm.org This O-demethylation would result in the formation of 4-(2-hydroxypropan-2-yl)phenol (B2518238).

Hydroxylation and Ring Cleavage: Following demethylation, the resulting phenolic compound would likely undergo further hydroxylation of the aromatic ring, catalyzed by hydroxylases, to form a dihydroxybenzene derivative. This intermediate is then susceptible to ring cleavage by dioxygenase enzymes, a common strategy employed by microbes to break down aromatic structures. mdpi.com

The tertiary alcohol moiety presents a significant challenge for complete mineralization. The degradation of tert-butyl alcohol (TBA), a structurally simpler tertiary alcohol, is known to be slow and often requires specialized microbial consortia. researchgate.netapi.org The initial step in TBA degradation is typically a hydroxylation reaction. nih.govresearchgate.net A similar hydroxylation of one of the methyl groups of this compound could potentially occur.

Environmental Fate:

The environmental persistence of this compound will largely depend on the presence of microbial communities capable of carrying out these initial degradation steps. In anaerobic environments, the degradation is expected to be even slower. api.org The compound's moderate water solubility suggests potential for transport in aquatic systems. guidechem.com Halomethoxybenzenes, which share the methoxybenzene structure, have been shown to undergo long-range atmospheric transport. researchgate.net

Table 1: Microbial Enzymes Potentially Involved in the Degradation of this compound and Related Compounds

Enzyme Class Substrate Type Potential Role in Degradation of this compound Reference
Monooxygenases Methoxylated Aromatic Compounds O-demethylation of the methoxy group to form a phenol. nih.govasm.org
Dioxygenases Aromatic Hydrocarbons Cleavage of the aromatic ring following demethylation and hydroxylation. mdpi.com
Hydroxylases Tertiary Alcohols Hydroxylation of a methyl group on the propan-2-ol moiety. nih.govresearchgate.net
Dehydrogenases Alcohols Oxidation of the alcohol group (less likely for tertiary alcohols). nih.gov

Role in Natural Product Biosynthesis and Metabolomic Profiling

Currently, there is no documented evidence of this compound being a naturally occurring product of any biosynthetic pathway in plants, microorganisms, or animals. Its presence is primarily associated with synthetic chemical processes.

However, the compound has been identified in specific contexts:

Chemical Synthesis: It is recognized as an intermediate in the production of the synthetic cannabinoid Nabilone. guidechem.comchemicalbook.com

Metabolomics: The ChEBI (Chemical Entities of Biological Interest) database notes that this compound has been observed as a metabolite in the context of cancer metabolism. guidechem.com The Human Metabolome Database (HMDB) also includes an entry for this compound, categorizing it as an expected but not yet quantified human metabolite. hmdb.ca This suggests it may arise as a xenobiotic metabolite in humans, though the parent compound from which it is derived is not specified.

Further metabolomic profiling studies are required to ascertain its prevalence and potential biological significance in various physiological and pathological states.

Table 2: Known Occurrences of this compound

Context Role of this compound Reference
Chemical Manufacturing Intermediate in the synthesis of Nabilone. guidechem.comchemicalbook.com
Human Metabolism Identified as a metabolite in cancer metabolism studies (ChEBI). Listed as an expected human metabolite (HMDB). guidechem.comhmdb.ca

In Vivo and In Vitro Metabolism in Biological Systems

Direct in vivo or in vitro metabolic studies on this compound are not extensively reported in the scientific literature. However, predictions about its metabolic fate in biological systems can be made based on the metabolism of structurally related compounds.

Potential Metabolic Pathways:

Phase I Metabolism:

O-Dealkylation: Similar to microbial degradation, a primary metabolic route in mammals is likely the O-dealkylation of the methoxy group. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes in the liver. nih.gov This would produce 4-(2-hydroxypropan-2-yl)phenol and formaldehyde.

Hydroxylation: The aromatic ring or the alkyl side chain could be subject to hydroxylation, also mediated by CYP450 enzymes.

Phase II Metabolism:

Glucuronidation and Sulfation: The phenolic metabolite resulting from O-dealkylation would be a prime substrate for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), would increase the water solubility of the metabolite, facilitating its excretion in urine or bile. The tertiary alcohol group itself could also potentially undergo glucuronidation.

The rate and extent of these metabolic transformations would likely vary between species, as has been observed for other xenobiotics. nih.gov For instance, in vitro studies with 8-2 fluorotelomer alcohol showed different clearance rates in hepatocytes from rats, mice, humans, and trout. nih.govresearchgate.net

Table 3: Predicted Metabolic Transformations of this compound in Biological Systems

Metabolic Phase Reaction Potential Metabolite(s) Key Enzyme Families
Phase I O-Demethylation 4-(2-hydroxypropan-2-yl)phenol Cytochrome P450 (CYP450)
Phase I Aromatic Hydroxylation 2-(hydroxy-4-methoxyphenyl)propan-2-ol Cytochrome P450 (CYP450)
Phase I Alkyl Hydroxylation 2-(4-methoxyphenyl)-1-hydroxypropan-2-ol Cytochrome P450 (CYP450)
Phase II Glucuronidation Glucuronide conjugates of phenolic and alcohol metabolites UDP-glucuronosyltransferases (UGTs)
Phase II Sulfation Sulfate conjugates of phenolic metabolites Sulfotransferases (SULTs)

Future Research Directions and Translational Opportunities for 2 4 Methoxyphenyl Propan 2 Ol

Development of Next-Generation Synthetic Methodologies

The advancement of novel synthetic strategies is paramount for the efficient and sustainable production of 2-(4-methoxyphenyl)propan-2-ol and its analogs. Future efforts should focus on moving beyond traditional synthetic methods to embrace more innovative and greener technologies.

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch synthesis, including enhanced reaction control, improved safety, and scalability. uc.ptthieme-connect.deresearchgate.net The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. nih.govmdpi.com

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that offers high selectivity and mild reaction conditions. nih.gov The enzymatic preparation of optically pure tertiary alcohols is of particular interest, as chirality often plays a crucial role in a molecule's biological activity. nih.govtandfonline.combohrium.com Research into identifying or engineering enzymes, such as lipases, esterases, or epoxide hydrolases, for the stereoselective synthesis of this compound could provide access to enantiomerically pure forms of the compound for further biological evaluation. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. researchgate.netntu.edu.sg This methodology could be explored for novel C-C and C-O bond formations in the synthesis of this compound and its derivatives, potentially offering new routes to previously inaccessible analogs. researchgate.netorganic-chemistry.orgnih.gov

Synthetic MethodologyPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced reaction control, improved safety, scalability, higher yields, reduced waste.Development of a continuous flow process for the synthesis of this compound.
Biocatalysis High selectivity, mild reaction conditions, production of enantiomerically pure compounds.Identification and engineering of enzymes for the stereoselective synthesis of this compound.
Photoredox Catalysis Mild reaction conditions, novel bond formations.Exploration of new synthetic routes to this compound and its analogs.

Comprehensive Elucidation of Bioactivity Mechanisms and Off-Target Effects

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Given its identification as a metabolite in cancer, a primary focus should be on its role in cancer cell biology. nih.gov54.209.11nih.gov

Mechanism of Action in Cancer: Research should be directed at identifying the specific cellular targets of this compound. Studies could investigate its effects on key signaling pathways implicated in cancer, such as those involved in cell proliferation, apoptosis, and angiogenesis. nih.gov For instance, investigations into its interaction with mitochondrial pathways could be a fruitful area of research. frontiersin.org

Off-Target Profiling: A thorough assessment of the compound's off-target effects is essential to ensure its safety and selectivity. creative-biolabs.compharm.ai Modern in silico and in vitro off-target profiling techniques can be employed to identify unintended binding partners of this compound. nih.govnih.gov This information is critical for predicting potential side effects and for guiding the design of more selective analogs.

Research AreaKey ObjectivesMethodologies
Mechanism of Action Identify cellular targets and affected signaling pathways in cancer cells.In vitro cell-based assays, proteomics, western blotting, molecular docking.
Off-Target Effects Identify unintended molecular targets to predict potential side effects.In silico prediction models, in vitro safety screening panels, cell microarray screening. creative-biolabs.comnih.gov

Rational Design and Synthesis of Highly Selective and Potent Analogs

Building on a solid understanding of its structure-activity relationship (SAR), the rational design and synthesis of novel analogs of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Merging: Techniques such as scaffold hopping can be used to identify novel chemical scaffolds that mimic the biological activity of this compound while offering improved properties. nih.gov Additionally, merging the structural features of this compound with those of other known bioactive molecules could lead to the development of dual-action inhibitors with enhanced therapeutic efficacy. nih.govresearchgate.net

Structure-Based Drug Design: If a specific protein target of this compound is identified, structure-based drug design (SBDD) can be employed to design analogs that bind with higher affinity and selectivity. acs.org This approach utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands.

Design StrategyPrincipleDesired Outcome
Scaffold Hopping Replacing the core molecular structure with a functionally equivalent one.Novel analogs with improved properties and potentially new intellectual property. nih.gov
Scaffold Merging Combining structural elements from different bioactive compounds.Dual-target inhibitors with enhanced therapeutic effects. nih.govresearchgate.net
Structure-Based Design Utilizing the 3D structure of the biological target to design potent and selective inhibitors.Analogs with optimized binding interactions and improved efficacy. acs.org

Integration of Omics Technologies for Systems-Level Biological Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. These approaches can provide a comprehensive view of the molecular changes induced by the compound at a systems level.

Metabolomics: As this compound is itself a metabolite, metabolomics studies can be particularly insightful. nih.gov54.209.11nih.gov By analyzing the global changes in the metabolome of cells or organisms upon treatment with the compound, researchers can identify metabolic pathways that are perturbed, offering clues to its mechanism of action and potential biomarkers of response. nih.gov

Proteomics and Transcriptomics: Proteomics can be used to identify changes in protein expression and post-translational modifications, while transcriptomics can reveal alterations in gene expression. These technologies can help to pinpoint the cellular pathways and networks that are most affected by this compound.

Omics TechnologyInformation GainedPotential Application
Metabolomics Changes in the cellular metabolic profile.Identification of perturbed metabolic pathways and biomarkers of drug response. nih.gov
Proteomics Alterations in protein expression and modifications.Elucidation of drug targets and mechanisms of action.
Transcriptomics Changes in gene expression levels.Understanding the genetic and signaling pathways affected by the compound.

Fostering Interdisciplinary Collaborations for Accelerated Research Progress

The multifaceted nature of drug discovery and development necessitates a collaborative approach. Fostering interdisciplinary collaborations between academia and industry will be crucial for accelerating the research progress of this compound. acs.orgnih.govacs.org

Academic-Industrial Partnerships: Such collaborations can leverage the innovative basic research conducted in academic laboratories with the drug development expertise and resources of the pharmaceutical industry. 54.209.11drugbank.com These partnerships can facilitate the translation of promising research findings into tangible therapeutic products. acs.orgdrugbank.com

Consortia and Open Innovation: The formation of research consortia involving multiple academic institutions, pharmaceutical companies, and funding agencies can pool resources and expertise to tackle complex research challenges. Open innovation models, where data and findings are shared more freely among collaborators, can also help to expedite the research and development process.

Collaboration ModelKey FeaturesBenefits for this compound Research
Academic-Industrial Partnerships Combines academic innovation with industry resources and expertise.Facilitates preclinical and clinical development, access to compound libraries and screening infrastructure. 54.209.11drugbank.com
Research Consortia Multi-stakeholder collaborations to address shared research goals.Pooling of financial resources, diverse expertise, and research tools.
Open Innovation Sharing of data and knowledge among a wider research community.Accelerates problem-solving and avoids duplication of effort.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)propan-2-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition to 4-methoxyacetophenone using Grignard reagents (e.g., methyl magnesium bromide). Reaction optimization should focus on solvent polarity (e.g., THF vs. diethyl ether), temperature control (0–25°C), and stoichiometric ratios to minimize by-products like over-alkylation. Post-reaction quenching with ammonium chloride and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for high yields. Structural validation through 1^1H NMR (e.g., singlet for tertiary alcohol protons at δ ~1.5 ppm) and FT-IR (O-H stretch ~3400 cm1^{-1}) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry and stereochemistry. If discrepancies arise between NMR and SC-XRD data (e.g., unexpected splitting in NMR), re-examine sample purity via HPLC (C18 column, acetonitrile/water mobile phase) and crystallinity. Cross-validate with computational methods like density functional theory (DFT) to simulate NMR chemical shifts .

Q. How can researchers assess the purity of this compound, and what are the key impurities to monitor?

  • Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and internal standardization. Common impurities include unreacted 4-methoxyacetophenone (retention time ~8.2 min) and dimeric by-products. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile contaminants. Relative response factors (RRFs) for impurities should be calibrated using spiked standards, as outlined in pharmacopeial guidelines .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how can chiral intermediates be leveraged in drug synthesis?

  • Methodological Answer : Chiral resolution can be achieved using preparative chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B). The tertiary alcohol moiety serves as a chiral building block for serotonin receptor agonists, as demonstrated in the synthesis of 5-HT7_7 receptor-preferring agonists. Stereochemical assignments require circular dichroism (CD) spectroscopy or X-ray crystallography of derivatives (e.g., sulfonated analogs) .

Q. How does this compound interact with biological targets, and what in vitro assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for receptor binding affinity using radioligand displacement assays (e.g., 3^3H-LSD for serotonin receptors). Cytotoxicity can be assessed via MTT assays in HEK-293 or SH-SY5Y cell lines. For metabolic stability, use liver microsomes (human/rat) with LC-MS/MS quantification of parent compound depletion. Dose-response curves (IC50_{50}/EC50_{50}) should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Q. What computational approaches predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer : Apply quantum mechanical methods (DFT at B3LYP/6-311+G(d,p) level) to calculate electronic properties (HOMO-LUMO gap, dipole moments) and reaction pathways (e.g., acid-catalyzed dehydration). Quantitative structure-property relationship (QSPR) models trained on analogous arylpropanols can predict logP, solubility, and pKa. Molecular dynamics simulations (AMBER force field) model solvation effects and protein-ligand interactions .

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay conditions, cell lines). Reproduce key studies with rigorous controls: include positive/negative controls, validate compound identity via LC-MS, and standardize incubation times. Use Bayesian statistical models to quantify uncertainty and identify outliers. Collaborative inter-laboratory studies enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.